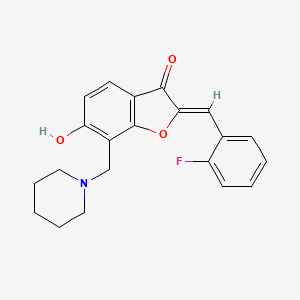

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Description

(Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a fluorinated benzylidene group at the C2 position and a piperidinylmethyl substituent at C6. The Z-configuration of the benzylidene moiety is critical for maintaining its planar structure, which influences binding interactions with biological targets. Its synthesis typically involves aldol condensation between a substituted benzaldehyde and a pre-functionalized benzofuran-3(2H)-one core, followed by piperidine alkylation .

Propriétés

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c22-17-7-3-2-6-14(17)12-19-20(25)15-8-9-18(24)16(21(15)26-19)13-23-10-4-1-5-11-23/h2-3,6-9,12,24H,1,4-5,10-11,13H2/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHUBFHXUMKDOA-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, also referred to as a benzofuran derivative, exhibits properties that may have implications in various therapeutic areas, including anti-inflammatory and anticancer activities. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

Structural Characteristics

The molecular formula of this compound is C21H20FNO3, with a molecular weight of approximately 329.37 g/mol. The compound features a benzofuran core, a hydroxyl group, and a piperidine side chain, which contribute to its potential pharmacological properties. Its stereochemistry is denoted by the (Z) configuration, indicating specific spatial arrangements that may influence its interactions with biological targets.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it inhibits lipopolysaccharide-induced nitric oxide secretion in RAW264.7 macrophage cells, demonstrating a notable reduction compared to standard treatments. The mechanism behind this activity is believed to involve the modulation of inflammatory pathways, potentially through interactions with enzymes or receptors associated with inflammation.

Anticancer Activity

Benzofuran derivatives, including this compound, have been evaluated for their anticancer potential. A structure-activity relationship (SAR) analysis suggests that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions showed improved antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Preliminary studies suggest that this compound may interact with multiple molecular targets involved in cancer progression, although further research is necessary to elucidate these interactions fully.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Key reagents may include oxidizing agents for hydroxylation and reducing agents for modifying functional groups. The reaction conditions—such as temperature and solvent choice—are critical for achieving high yields and purity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related benzofuran derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Lacks piperidine side chain | Moderate anti-inflammatory activity |

| 5-Fluoroindole derivatives | Indole core instead of benzofuran | Antimicrobial properties |

| 4-Fluorophenyl derivatives | Different phenolic substitutions | Anticancer activity |

This table highlights how structural variations can influence biological activities, suggesting that the combination of benzofuran and piperidine functionalities in the target compound may confer distinct effects not observed in other derivatives.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of benzofuran derivatives:

- Anti-inflammatory Effects : In one study, this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

- Anticancer Screening : Another investigation screened various benzofuran analogues against cancer cell lines such as MDA-MB-231 and A549, where compounds similar to the target demonstrated notable cytotoxicity .

Comparaison Avec Des Composés Similaires

Substituent Variations in the Benzylidene Group

The benzylidene moiety significantly impacts electronic properties and target affinity. Key analogs include:

Key Observations :

Modifications in the Piperidinylmethyl Side Chain

The piperidinylmethyl group at C7 influences solubility and target engagement. Notable analogs:

Key Observations :

Hydroxyl Group Position and Bioactivity

Hydroxyl groups on the benzofuran core modulate hydrogen-bonding interactions:

Key Observations :

Key Observations :

- Indazole-containing analogs demonstrate nanomolar PIM1 inhibition, suggesting substituent-driven potency .

- The target compound’s fluorobenzylidene and piperidinylmethyl groups may optimize selectivity over other kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.